Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-
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Overview
Description
Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)- is a complex organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a benzoic acid core substituted with a carboxyphenyl group, a methoxy group, and a mercaptoethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation to facilitate the condensation of benzoic acids and amines . This method is advantageous due to its eco-friendly nature and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve the scale-up of laboratory synthesis methods. For example, the preparation of similar compounds like 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid involves steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These methods can be adapted for the large-scale production of Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)- undergoes various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The methoxy and carboxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercaptoethyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid groups can produce alcohols.
Scientific Research Applications
Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials .
Mechanism of Action
The mechanism of action of Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)- involves its interaction with various molecular targets and pathways. For instance, the compound can act as an antimicrobial agent by disrupting the cell membrane of microorganisms . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler compound with a single carboxylic acid group.
4-Methoxybenzoic acid: Contains a methoxy group but lacks the mercaptoethyl group.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Similar in structure but contains bromine and chlorine substituents.
Uniqueness
Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)- is unique due to the presence of both the methoxy and mercaptoethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
378242-70-7 |
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Molecular Formula |
C17H16O5S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-[(4-carboxyphenyl)methoxy]-2-(2-sulfanylethyl)benzoic acid |
InChI |
InChI=1S/C17H16O5S/c18-16(19)13-3-1-11(2-4-13)10-22-14-6-5-12(7-8-23)15(9-14)17(20)21/h1-6,9,23H,7-8,10H2,(H,18,19)(H,20,21) |
InChI Key |
OZAOBLPIHUCYFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)CCS)C(=O)O)C(=O)O |
Origin of Product |
United States |
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